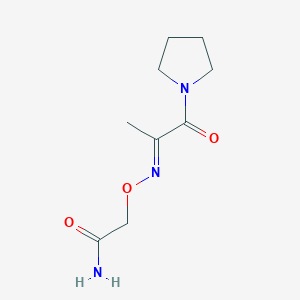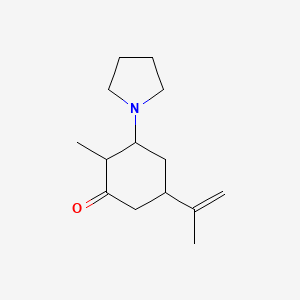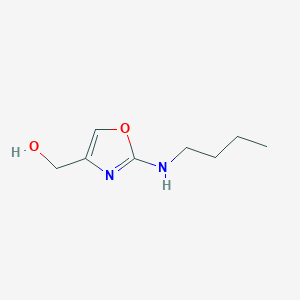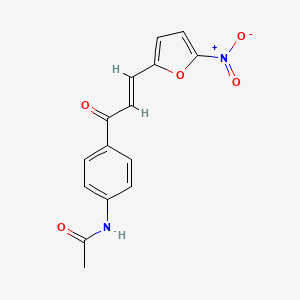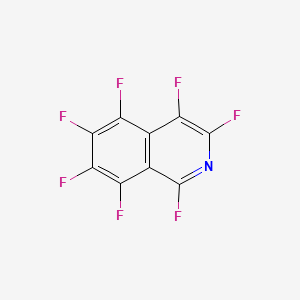
N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Méthodes De Préparation
The synthesis of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) typically involves the condensation of 2,3-diaminophenazine with 5-chloro-2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Analyse Des Réactions Chimiques
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes . Major products formed from these reactions include various substituted phenazine derivatives with potential biological activities .
Applications De Recherche Scientifique
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their activity and leading to cell death. In the case of its antimicrobial activity, the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity .
Comparaison Avec Des Composés Similaires
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity against a wide range of pathogens.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial and cytotoxic properties.
Clofazimine: An antituberculosis agent with a similar phenazine structure, used in the treatment of leprosy.
The uniqueness of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Propriétés
Numéro CAS |
108112-57-8 |
|---|---|
Formule moléculaire |
C28H20Cl2N4O4 |
Poids moléculaire |
547.4 g/mol |
Nom IUPAC |
5-chloro-N-[3-[(5-chloro-2-methoxybenzoyl)amino]phenazin-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C28H20Cl2N4O4/c1-37-25-9-7-15(29)11-17(25)27(35)33-23-13-21-22(32-20-6-4-3-5-19(20)31-21)14-24(23)34-28(36)18-12-16(30)8-10-26(18)38-2/h3-14H,1-2H3,(H,33,35)(H,34,36) |
Clé InChI |
MQDOMYXUJCPRIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2NC(=O)C5=C(C=CC(=C5)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
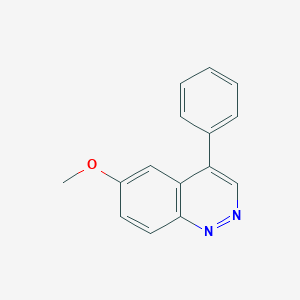
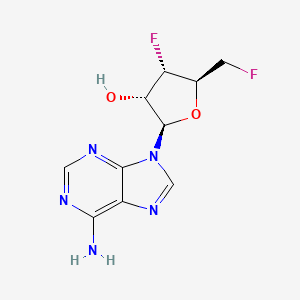

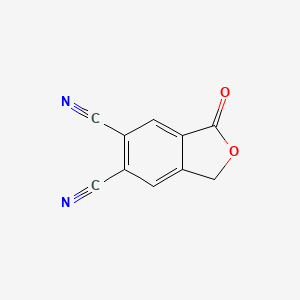

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)

